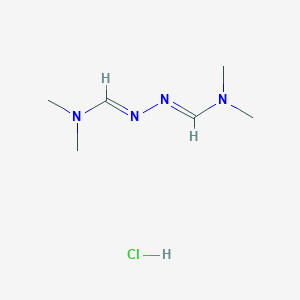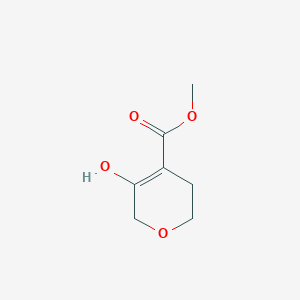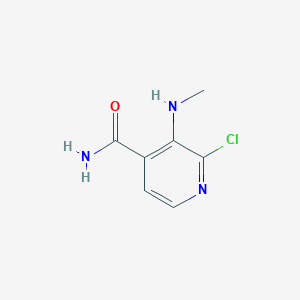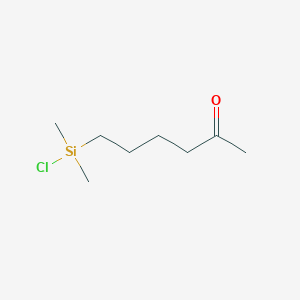
(1E,N'E)-N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E,N’E)-N’-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide hydrochloride is a synthetic organic compound It is characterized by its unique chemical structure, which includes a dimethylamino group and a formohydrazonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E,N’E)-N’-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide hydrochloride typically involves the reaction of dimethylamine with a suitable formylating agent, followed by the introduction of a hydrazonamide group. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1E,N’E)-N’-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions may yield amines or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction can yield amines. Substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
(1E,N’E)-N’-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1E,N’E)-N’-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylformamide: A common solvent with a similar dimethylamino group.
Hydrazine derivatives: Compounds with similar hydrazonamide moieties.
Formamides: Compounds with formyl groups that share structural similarities.
Uniqueness
(1E,N’E)-N’-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H15ClN4 |
|---|---|
Peso molecular |
178.66 g/mol |
Nombre IUPAC |
N'-[(E)-dimethylaminomethylideneamino]-N,N-dimethylmethanimidamide;hydrochloride |
InChI |
InChI=1S/C6H14N4.ClH/c1-9(2)5-7-8-6-10(3)4;/h5-6H,1-4H3;1H/b7-5+,8-6+; |
Clave InChI |
LNICZZAXNGQZHZ-PUFOULASSA-N |
SMILES isomérico |
CN(/C=N/N=C/N(C)C)C.Cl |
SMILES canónico |
CN(C)C=NN=CN(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13672223.png)

![2-(2-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13672231.png)
![1-Boc-3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13672239.png)
![2-(Pyridin-2-yl)benzo[d]oxazol-4-amine](/img/structure/B13672250.png)

![2-Chlorobenzo[g]quinazoline](/img/structure/B13672260.png)

![Methyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13672275.png)

